![molecular formula C20H17F3N2O B2988657 6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone CAS No. 303146-66-9](/img/structure/B2988657.png)
6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone
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Description
Molecular Structure Analysis
The molecular structure of 6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone is not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of 6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone are not explicitly mentioned in the search results .Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and trifluoromethyl group make it an interesting candidate for further investigation in cancer therapy .
- Kinase Inhibitor : The compound’s structure suggests it could act as a kinase inhibitor, which is crucial in drug discovery for diseases like cancer, inflammation, and neurodegenerative disorders .
- Neuroprotective Effects : Studies have investigated its neuroprotective properties, particularly in models of neurodegenerative diseases. The compound’s ability to modulate neuronal pathways makes it relevant for potential therapeutic interventions .
- Enzyme Inhibitors : Researchers have explored its inhibitory effects on specific enzymes. Understanding its interactions with enzymes can lead to novel drug targets and therapeutic strategies .
- Organic Semiconductors : The styryl and pyridazinone moieties make this compound interesting for organic electronics. It could serve as a building block for organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs) .
- Fluorescent Properties : The compound’s fluorescence properties have been studied. It could find applications as a fluorescent probe in biological imaging and diagnostics .
- Pesticide Development : Given its unique structure, researchers have explored its potential as a pesticide or insecticide. Its trifluoromethyl group may contribute to its efficacy in pest control .
Medicinal Chemistry and Drug Development
Neuroscience and Neuroprotection
Chemical Biology and Enzyme Inhibition
Materials Science and Organic Electronics
Photophysics and Fluorescent Probes
Agrochemical Research
properties
IUPAC Name |
6-[(E)-2-phenylethenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydropyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O/c21-20(22,23)17-8-4-7-16(13-17)14-25-19(26)12-11-18(24-25)10-9-15-5-2-1-3-6-15/h1-10,13H,11-12,14H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZRWVUIEJFFRI-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone |
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